![molecular formula C11H15N5 B5850402 3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5850402.png)

3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

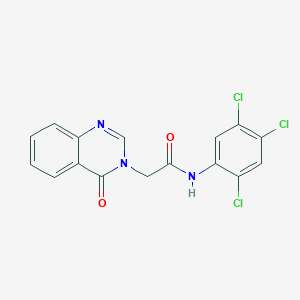

“3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C11H15N5 . It has an average mass of 217.270 Da and a monoisotopic mass of 217.132751 Da .

Synthesis Analysis

The synthesis of “3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine” and similar compounds has been a topic of interest in medicinal chemistry . Various synthetic approaches have been developed, providing quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . These methods have been used to create a small library of triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis

The molecular structure of “3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine” is based on a triazolopyridazine core . This core structure is a common feature in many biologically active compounds and is considered a “privileged structure” in medicinal chemistry .Physical And Chemical Properties Analysis

“3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine” has a molecular formula of C11H15N5, an average mass of 217.270 Da, and a monoisotopic mass of 217.132751 Da .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Triazole derivatives have been found to exhibit antimicrobial activity . A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antifungal Activity

Triazole nucleus is present as a central structural component in a number of antifungal drugs . The antifungal drugs based on azole moiety include itraconazole, voriconazole, ravuconazole, and fluconazole .

Anticancer Activity

Triazole derivatives have been found to exhibit anticancer activity . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Antioxidant Activity

Triazole derivatives have also been found to exhibit antioxidant activity . They can bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Anti-inflammatory Activity

Triazole derivatives have been found to exhibit anti-inflammatory activity . They can bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Antidepressant Activity

Triazole derivatives have been found to exhibit antidepressant activity . They can bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Antihypertensive Activity

Triazole derivatives have been found to exhibit antihypertensive activity . They can bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Antidiabetic Activity

Triazole derivatives have been found to exhibit antidiabetic activity . They can bind with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities .

Zukünftige Richtungen

The development of “3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine” and similar compounds represents an exciting area of research in medicinal chemistry . Future work may focus on further exploring the synthetic routes to these compounds, investigating their biological activity, and optimizing their properties for potential therapeutic applications .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other triazolo[4,3-b]pyridazine compounds .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways .

Pharmacokinetics

These properties would be crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Eigenschaften

IUPAC Name |

3-methyl-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-9-12-13-10-5-6-11(14-16(9)10)15-7-3-2-4-8-15/h5-6H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUUFOYWFBRJMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)

![5-{[(2,5-dimethylphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850331.png)

![N-[2-oxo-2-{2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5850346.png)

![4-amino-N'-[3-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5850353.png)

![3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5850366.png)

![3-(4-fluorophenyl)-N-({1-[3-(4-fluorophenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5850381.png)

![7-chloro-4-nitro-5-phenyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5850406.png)

![2-[(3-chlorobenzyl)thio]-N-mesitylacetamide](/img/structure/B5850419.png)

![N,N'-[(4-fluorophenyl)methylene]di(2-furamide)](/img/structure/B5850430.png)